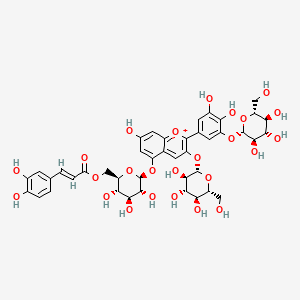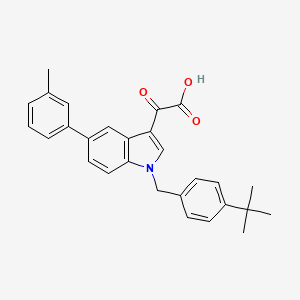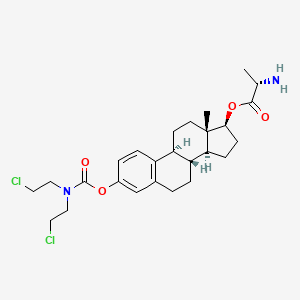
Altoqualine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Altoqualine: is an isoquinoline derivative that was once studied for its potential use as an antihistamine and antiallergic agent. It is known to inhibit histidine decarboxylase, an enzyme involved in the production of histamine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Altoqualine involves multiple steps, starting from the appropriate isoquinoline precursor. The key steps include:
Formation of the Isoquinoline Core: This can be achieved through the Pomeranz-Fritsch reaction or Bischler-Napieralski cyclization.
Functionalization: Introduction of amino and methoxy groups at specific positions on the isoquinoline ring.
Formation of Benzofuranone Ring: This involves cyclization reactions to form the benzofuranone structure.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This includes:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Altoqualine can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction of the isoquinoline ring can yield tetrahydroisoquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products:
Oxidation Products: Quinones.
Reduction Products: Tetrahydroisoquinoline derivatives.
Substitution Products: Halogenated or nitrated isoquinoline derivatives.
Scientific Research Applications
Chemistry: Altoqualine has been used as a model compound in studies of isoquinoline chemistry, particularly in understanding the reactivity and functionalization of isoquinoline derivatives.
Biology: In biological research, this compound has been studied for its inhibitory effects on histidine decarboxylase, making it a useful tool in the study of histamine-related pathways.
Medicine: Although never marketed, this compound’s potential as an antihistamine and antiallergic agent has been explored in pharmacological studies.
Industry: In the pharmaceutical industry, this compound serves as a reference compound for the development of new antihistamine drugs.
Mechanism of Action
Altoqualine exerts its effects by inhibiting histidine decarboxylase, the enzyme responsible for converting histidine to histamine. By blocking this enzyme, this compound reduces the production of histamine, thereby mitigating allergic reactions and histamine-related symptoms .
Comparison with Similar Compounds
Diphenhydramine: Another antihistamine that also inhibits histidine decarboxylase but has a different chemical structure.
Chlorpheniramine: A histamine H1 receptor antagonist with similar antihistamine effects but different molecular targets.
Uniqueness: Altoqualine’s unique combination of isoquinoline and benzofuranone structures sets it apart from other antihistamines. This structural uniqueness contributes to its specific inhibitory action on histidine decarboxylase, distinguishing it from other compounds that target histamine receptors directly.
Properties
CAS No. |
121029-11-6 |
|---|---|
Molecular Formula |
C27H36N2O8 |
Molecular Weight |
516.6 g/mol |
IUPAC Name |
(3S)-7-amino-4,5,6-triethoxy-3-[(1R)-6,7,8-trimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C27H36N2O8/c1-8-34-24-18-17(19(28)25(35-9-2)26(24)36-10-3)27(30)37-22(18)20-16-14(11-12-29(20)4)13-15(31-5)21(32-6)23(16)33-7/h13,20,22H,8-12,28H2,1-7H3/t20-,22+/m1/s1 |
InChI Key |
FPSZSEINEGCRIJ-IRLDBZIGSA-N |
SMILES |
CCOC1=C(C(=C(C2=C1C(OC2=O)C3C4=C(C(=C(C=C4CCN3C)OC)OC)OC)N)OCC)OCC |
Isomeric SMILES |
CCOC1=C(C(=C(C2=C1[C@H](OC2=O)[C@H]3C4=C(C(=C(C=C4CCN3C)OC)OC)OC)N)OCC)OCC |
Canonical SMILES |
CCOC1=C(C(=C(C2=C1C(OC2=O)C3C4=C(C(=C(C=C4CCN3C)OC)OC)OC)N)OCC)OCC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Altoqualine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



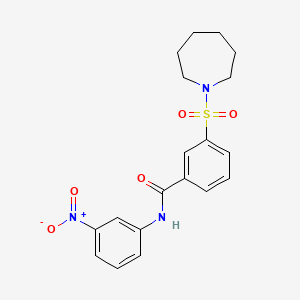
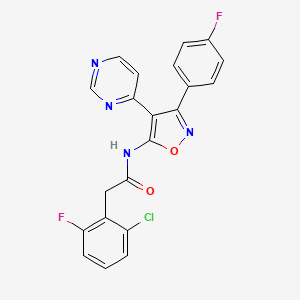


![2-[[(1S)-1-carboxyethyl]amino]propanoic acid](/img/structure/B1665203.png)

